Dicyclohexylphenylsilanol: A Technical Guide for Advanced Research
Dicyclohexylphenylsilanol: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of dicyclohexylphenylsilanol, a tri-substituted organosilanol of significant interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document consolidates foundational knowledge of silanols, provides estimated physicochemical properties based on analogous structures, and outlines detailed protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the potential of sterically hindered silanols as building blocks for novel chemical entities.
Introduction: The Emerging Role of Sterically Hindered Silanols
Organosilanols, compounds containing a hydroxyl group bonded to a silicon atom, have garnered increasing attention in the field of drug discovery and materials science.[1] The silicon-hydroxyl moiety (Si-OH) offers a unique combination of properties, including increased acidity and hydrogen bonding capability compared to its carbon analogue, the carbinol.[1] These characteristics can be strategically exploited to enhance the biological activity and pharmacokinetic profiles of therapeutic agents.
Dicyclohexylphenylsilanol, with its bulky dicyclohexyl and phenyl substituents, represents a class of sterically hindered silanols. The steric bulk provided by the cyclohexyl groups can impart significant kinetic stability to the silanol, preventing self-condensation to form siloxanes, a common reactivity pathway for less hindered silanols. This stability, coupled with the electronic effects of the phenyl group, makes dicyclohexylphenylsilanol an intriguing scaffold for the design of novel molecules with tailored properties.
This guide will delve into the predicted physical and chemical characteristics of dicyclohexylphenylsilanol, provide a plausible synthetic route and detailed characterization methodologies, and explore its potential applications, particularly within the realm of drug development.
Physicochemical Properties: An Estimation Based on Analogs
Precise experimental data for dicyclohexylphenylsilanol is not readily found in commercial or academic databases. However, by examining closely related and well-characterized compounds such as triphenylsilanol, we can extrapolate and provide estimated properties. These estimations serve as a valuable starting point for experimental design and handling.
| Property | Estimated Value/Characteristic | Basis for Estimation and Key Considerations |
| Molecular Formula | C₁₈H₂₈OSi | Based on the chemical structure. |
| Molecular Weight | 288.50 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Triphenylsilanol is a white solid.[2] The presence of cyclohexyl groups is unlikely to impart color. |
| Melting Point | 130-160 °C | Triphenylsilanol has a melting point of 150-153 °C.[2] The flexible cyclohexyl groups might lead to a slightly lower or broader melting range compared to the rigid phenyl groups. |
| Boiling Point | > 350 °C | Triphenylsilanol has a boiling point of 389 °C.[2][3] The high molecular weight and polarity of the Si-OH bond suggest a high boiling point. |
| Solubility | Soluble in non-polar and moderately polar organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane). Insoluble in water. | The large hydrophobic hydrocarbon framework (two cyclohexyl and one phenyl group) will dominate, leading to good solubility in organic solvents. The polar Si-OH group is insufficient to confer significant water solubility. |
| pKa | ~10-11 | Silanols are generally more acidic than their corresponding alcohols. The electron-withdrawing nature of the phenyl group will increase acidity compared to trialkylsilanols. |
Chemical Properties and Reactivity
The chemical behavior of dicyclohexylphenylsilanol is primarily dictated by the Si-OH functional group and the steric hindrance imparted by the cyclohexyl and phenyl substituents.
-
Acidity and Hydrogen Bonding: The Si-OH proton is acidic and can be deprotonated by a suitable base to form a silanolate. This moiety is a potent nucleophile. The hydroxyl group is also a strong hydrogen bond donor and acceptor.
-
Condensation: While sterically hindered, under forcing conditions (e.g., strong acid or base, high temperatures), dicyclohexylphenylsilanol can undergo self-condensation to form the corresponding disiloxane (Dicyclohexylphenyl)₂O. The rate of this reaction is expected to be significantly slower than for less hindered silanols.
-
Derivatization: The hydroxyl group can be readily derivatized to form silyl ethers, silyl esters, and other functional groups, making it a versatile synthetic intermediate.
Synthesis and Characterization: A Proposed Workflow
A robust synthesis and characterization workflow is crucial for obtaining and verifying dicyclohexylphenylsilanol of high purity.
Proposed Synthetic Route
A common and effective method for the synthesis of tri-substituted silanols is the hydrolysis of the corresponding chlorosilane.
Caption: Proposed synthesis of dicyclohexylphenylsilanol.
Step-by-Step Protocol:
-
Grignard Reaction: To a solution of dichlorodicyclohexylsilane in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylmagnesium bromide (1.0 equivalent) in THF is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Hydrolysis: The crude chlorodicyclohexylphenylsilane is dissolved in a suitable solvent mixture (e.g., acetone/water) and a mild base (e.g., sodium bicarbonate) is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Purification: The product is isolated by extraction with an organic solvent. The crude dicyclohexylphenylsilanol is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized dicyclohexylphenylsilanol.
Caption: Comprehensive characterization workflow for dicyclohexylphenylsilanol.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Phenyl protons: Signals in the aromatic region (~7.2-7.8 ppm).
-
Cyclohexyl protons: A complex series of multiplets in the aliphatic region (~1.0-2.0 ppm).
-
Si-OH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. Can be confirmed by D₂O exchange.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Phenyl carbons: Signals in the aromatic region (~128-135 ppm).
-
Cyclohexyl carbons: Signals in the aliphatic region (~25-40 ppm).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
Mass Spectrometry (MS):
-
The molecular ion peak ([M]⁺) should be observable.
-
Common fragmentation patterns would involve the loss of the hydroxyl group, the phenyl group, and one or both cyclohexyl groups.
-
Applications in Drug Development
The unique structural and electronic properties of dicyclohexylphenylsilanol make it a promising candidate for various applications in drug discovery and development.
-
As a Bioisostere: The silanol group can act as a bioisostere for a carbinol or a phenol group in a drug molecule. The enhanced acidity and hydrogen bonding capacity of the Si-OH group may lead to improved interactions with biological targets.[1]
-
As a Synthetic Intermediate: The reactivity of the Si-OH group allows for its use as a handle for further functionalization, enabling the synthesis of diverse libraries of compounds for screening.
-
Improving Physicochemical Properties: The incorporation of the bulky and lipophilic dicyclohexylphenylsilyl group can modulate the solubility, lipophilicity, and metabolic stability of a parent drug molecule.
-
Prodrug Strategies: The silanol can be functionalized as a silyl ether, which can be designed to be cleaved in vivo to release the active drug.
Safety and Handling
While a specific Safety Data Sheet (SDS) for dicyclohexylphenylsilanol is not available, general precautions for handling organosilanes and silanols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
In case of contact:
-
Skin: Immediately wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Dicyclohexylphenylsilanol is a sterically hindered organosilanol with significant potential as a building block in advanced chemical synthesis and drug discovery. Although specific experimental data for this compound remains scarce, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging data from analogous compounds. As research into silicon-based pharmacophores continues to expand, the exploration of unique scaffolds like dicyclohexylphenylsilanol will be crucial for the development of next-generation therapeutics.
References
- Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. Wei Sheng Yan Jiu, 35(5), 543–546.
-
Zhang, M. C., Zhuang, H. S., & Lang, Q. (2006). [Study of dicyclohexyl phthalate on preparation and characterization of artificial antigen]. ResearchGate. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). Triphenylsilanol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). (B). Full scan mass spectra for Diclofenac precursor (293.023m/z) and... Retrieved February 4, 2026, from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved February 4, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved February 4, 2026, from [Link]
-
PubMed. (2014). Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of synthetic musk fragrances in aqueous matrices by gas chromatography-mass spectrometry. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
PubMed. (2011). Determination of Non-Steroidal Anti-Inflammatory Drugs and Their Metabolites in Milk by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved February 4, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2005). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved February 4, 2026, from [Link]
